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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of small interfering RNA (siRNA) therapeutics has opened new frontiers in precision
medicine, offering the potential to silence disease-causing genes with high specificity. However,
the effective delivery of SiRNA to target tissues remains a significant hurdle. Lipid nanoparticles
(LNPs) have emerged as a leading platform for siRNA delivery, and the innovation of novel
ionizable lipids is crucial for enhancing their potency and safety. This technical guide focuses
on 244cis, a novel piperazine-based biodegradable ionizable lipid, and its application in SIRNA-
based therapeutics.

Introduction to 244cis

244cis is a state-of-the-art ionizable lipid characterized by a unique piperazine-based amine
head and unsaturated lipid tails.[1] This distinct molecular architecture is designed to improve
the endosomal escape of sSiRNA-loaded LNPs, a critical step for the cytoplasmic delivery of the
therapeutic payload.[1] The unsaturated lipid tails are hypothesized to increase membrane
fluidity upon fusion with the endosomal membrane, thereby facilitating the release of siRNA into
the cytoplasm.[1]

Chemical Structure of 244cis:

o Formal Name: 4-[2-[bis[9-[(2Z)-2-nonen-1-yloxy]-9-oxononyl]lamino]ethyl]-1-
piperazinenonanoic acid, (2Z)-2-nonen-1-yl ester
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e Molecular Formula: CeoH111N30s6

e Formula Weight: 970.6

Physicochemical Properties of 244cis-based LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance,

including stability, circulation time, and cellular uptake. LNPs formulated with 244cis exhibit

characteristics suitable for systemic administration.

) ) DLin-MC3-
244cis LNP 244cis LNP SM-102 LNP
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(for mRNA) (for siRNA) (for mRNA) .
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Index (PDI)
Encapsulation > 90%
o > 90% > 90% > 90%
Efficiency (%) (assumed)
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Note: Data for 244cis LNPs for siRNA are inferred from typical LNP formulations and the

MRNA-specific data, as the direct source for siRNA formulation specifics was not fully

available. Data for DLin-MC3-DMA LNPs are based on established formulations.
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Mechanism of Action: The Journey of a 244cis-LNP-
siRNA

The therapeutic effect of a 244cis-LNP-siRNA formulation is contingent on its successful
navigation through a series of biological barriers to reach the target mRNA in the cytoplasm of

the target cell.
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Caption: Cellular uptake and mechanism of action of 244cis-LNP-siRNA.
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At the low pH within the late endosome, the piperazine head of 244cis becomes protonated,
leading to a positive charge. This facilitates interaction with the negatively charged endosomal
membrane, and in conjunction with the membrane-destabilizing properties of the unsaturated
lipid tails, promotes the release of the siRNA payload into the cytoplasm.[1]

Therapeutic Application: Gene Silencing of GTSE1
for Liver Fibrosis

A preclinical study has demonstrated the therapeutic potential of 244cis-LNPs for delivering
siRNA to treat liver fibrosis. The target gene in this study was G2 and S-phase expressed 1
(GTSEL).

LNPs containing 244cis and encapsulating siRNA targeting GTSE1 were shown to reduce
hepatic fibrosis in a mouse model of carbon tetrachloride-induced liver injury. The treatment led
to decreased production of pro-inflammatory cytokines IL-6 and TNF-q, as well as a reduction
in the liver damage markers alanine transaminase (ALT) and aspartate aminotransferase (AST)

compared to LNPs containing the more established lipid, SM-102.

Treatment Group

Change in Fibrosis
Markers

Change in
Inflammatory
Cytokines

Change in Liver
Enzymes

244cis-LNP-siGTSE1

Significant reduction

in collagen deposition

Decreased IL-6 and
TNF-a

Reduction in ALT and
AST

SM-102-LNP-
SIGTSE1

Less pronounced
reduction compared to
244cis

Less pronounced
reduction compared to
244cis

Less pronounced
reduction compared to
244cis

Control LNP (non-
targeting siRNA)

No significant change

No significant change

No significant change

Experimental Protocols
Synthesis of 244cis lonizable Lipid

The synthesis of 244cis involves a two-step process. First, the (Z)-non-2-en-1-yl 9-

bromononanoate tail is synthesized through an esterification reaction between 9-
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bromononanoic acid and cis-2-nonen-1-ol. Subsequently, a piperazine derivative (244) is
reacted with the brominated carbon tail via an SN2 reaction to yield the final 244cis ionizable
lipid.[1] The structure is then confirmed by NMR.[1]

9-bromononanoic acid + — (Z)-non-2-en-1-yl
; Esterification
cis-2-nonen-1-ol 9-bromononanoate
SN2 Reaction
___»
Giperazine derivative (2449

Click to download full resolution via product page

Caption: Synthesis workflow for the 244cis ionizable lipid.

Formulation of 244cis-LNP-siRNA via Microfluidics

Lipid nanopatrticles encapsulating siRNA are formulated using a microfluidic mixing device,
which allows for precise control over particle size and high encapsulation efficiency.

Materials:

244cis ionizable lipid

e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

e Cholesterol

e 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) or C16-PEG2k
ceramide

» siRNAin an appropriate buffer (e.g., 25 mM sodium acetate, pH 4.0)

o Ethanol

o Microfluidic mixing device (e.g., NanoAssemblr)

« Dialysis system for buffer exchange
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Protocol:

e Prepare a lipid mixture in ethanol containing 244cis, DOPE, cholesterol, and a PEG-lipid at a
desired molar ratio (e.g., 50:10:38.5:1.5).

o Dissolve the siRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).

o Set up the microfluidic device with two syringe pumps, one for the lipid-ethanol solution and
one for the siRNA-aqueous solution.

o Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1
agueous to ethanol) and total flow rate to induce rapid mixing and self-assembly of the
LNPs.

e Collect the resulting LNP suspension.

o Perform dialysis against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and
raise the pH, resulting in stable, siRNA-encapsulated LNPs.

Input Solutions

Lipid Mixture in Ethanol . .
[(244ci§ DOPE, Chol PEG—Lipid)} G'RNA'” Feues BT (BIF 4'0))

Microfluidic Mixer
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Caption: LNP-siRNA formulation workflow using microfluidics.

In Vivo siRNA Delivery and Gene Knockdown Analysis

Animal Model:

o Mouse model of disease (e.g., carbon tetrachloride-induced liver fibrosis) or healthy mice for
biodistribution studies.

Protocol:

o Administer the 244cis-LNP-siRNA formulation to mice via intravenous (tail vein) injection at a
specified dose (e.g., 1-5 mg/kg siRNA).

o At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the animals and
harvest the target tissues (e.g., liver).

« |solate total RNA from the tissue samples using a suitable RNA extraction Kit.

» Perform quantitative reverse transcription PCR (gRT-PCR) to measure the mRNA levels of
the target gene and a housekeeping gene for normalization.

o Calculate the percentage of gene knockdown relative to a control group treated with non-
targeting SIRNA-LNPs.

Conclusion

The novel piperazine-based ionizable lipid, 244cis, represents a significant advancement in the
field of sSiRNA delivery. Its unique chemical structure contributes to enhanced endosomal
escape, leading to improved potency in gene silencing with a favorable safety profile. The
preclinical data demonstrating its efficacy in a model of liver fibrosis highlight its potential for
the development of next-generation siRNA therapeutics for a range of diseases. This technical
guide provides a foundational understanding of 244cis, its application, and the key
experimental protocols for its evaluation, serving as a valuable resource for researchers in the
field of nucleic acid-based drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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